
(R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, benzylamino group, methoxy group, and hydroxymethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate typically involves multiple steps, including the protection of amines and the formation of carbamate esters. One common method involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate. The methoxy group can be introduced through methylation reactions, and the hydroxymethyl group can be added via hydroxymethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Contains a benzyl group and is used in similar applications.
Methoxy carbamate: Features a methoxy group and is used in organic synthesis.
Uniqueness
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group, participate in various reactions, and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]-N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(12-20)14(11-23-4)15(21)18-10-13-8-6-5-7-9-13/h5-9,14,20H,10-12H2,1-4H3,(H,18,21)/t14-/m1/s1 |
InChI Key |
WVQSVMHCSVPVCR-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CO)[C@H](COC)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(CO)C(COC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
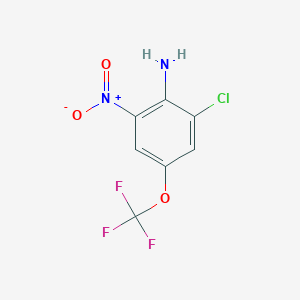

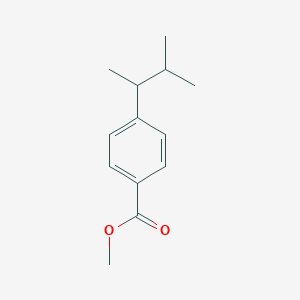
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
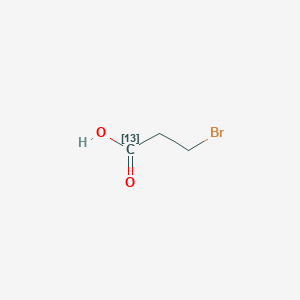
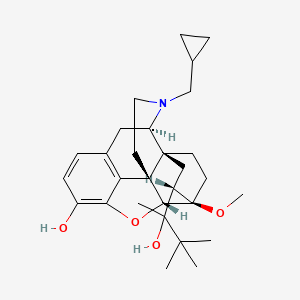
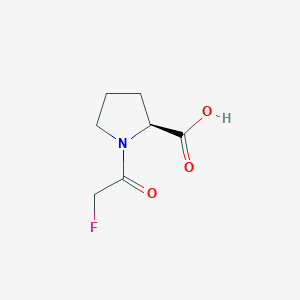


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
